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Introduction
DNA topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state

of DNA, playing a pivotal role in essential cellular processes such as DNA replication,

transcription, and chromosome segregation. By introducing transient double-strand breaks,

Topo II allows for the passage of another DNA duplex through the break, thereby relaxing

supercoiled DNA. This catalytic activity is a key target for a number of clinically important

anticancer drugs. The DNA relaxation assay is a fundamental in vitro method used to assess

the catalytic activity of Topo II and to screen for potential inhibitors. This application note

provides a detailed protocol for performing a DNA relaxation assay and interpreting the results.

Principle of the Assay
The assay is based on the differential electrophoretic mobility of supercoiled and relaxed

plasmid DNA in an agarose gel. Supercoiled plasmid DNA, being more compact, migrates

faster through the agarose matrix than its relaxed counterpart. In the presence of ATP,

Topoisomerase II relaxes the supercoiled plasmid. The extent of this relaxation, visualized by a

decrease in the faster-migrating supercoiled form and an increase in the slower-migrating

relaxed forms, is a direct measure of the enzyme's activity. Potential inhibitors will prevent this

relaxation, resulting in the persistence of the supercoiled DNA band.
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Data Presentation
The inhibitory activity of compounds is typically quantified by determining the concentration that

inhibits 50% of the enzyme's activity (IC50). The intensity of the supercoiled DNA band is

measured at various inhibitor concentrations, and the IC50 value is calculated from the

resulting dose-response curve.

Inhibitor Target IC50 (µM) Reference

Etoposide
Human

Topoisomerase IIα
69.7 [1]

Doxorubicin
Human

Topoisomerase II
2.67 [2]

Genistein
Human

Topoisomerase II
37.5 [3]

Amsacrine (m-AMSA)
Human

Topoisomerase IIα

Not explicitly stated in

relaxation assay, but

is a known poison.

[4]
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Caption: Experimental workflow for the Topoisomerase II DNA relaxation assay.
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Detailed Experimental Protocol
This protocol is adapted for a standard assay using human Topoisomerase II and supercoiled

pBR322 plasmid DNA.[1]

Materials and Reagents
Human Topoisomerase II Enzyme: Store at -80°C.

Supercoiled Plasmid DNA (e.g., pBR322): 1 µg/µL, store at -20°C or below.

10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM

DTT, 1 mg/mL albumin. Store at -20°C.[1]

ATP Solution: 10 mM, store at -20°C.

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v)

glycerol, 50 µg/mL albumin. Store at -20°C.[1]

Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL

Bromophenol Blue.

Chloroform/Isoamyl Alcohol (24:1 v/v)

Agarose

1X TAE Buffer

Ethidium Bromide or other DNA stain

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Enzyme Titration (Recommended prior to inhibitor
screening)
To determine the optimal amount of enzyme for the assay, a titration should be performed. The

goal is to find the lowest concentration of enzyme that completely relaxes the supercoiled DNA

under the assay conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a reaction mix on ice containing (per reaction): 3 µL of 10X Assay Buffer, 1 µL of

ATP, 0.5 µL of supercoiled pBR322, and water to a final volume of 27 µL.

Create serial dilutions of the Topoisomerase II enzyme in Dilution Buffer.

Add 3 µL of each enzyme dilution to the reaction mix. Include a no-enzyme control.

Incubate at 37°C for 30 minutes.

Stop the reaction and analyze by agarose gel electrophoresis as described below.

DNA Relaxation Assay Protocol for Inhibitor Screening
Prepare the Reaction Mix: On ice, prepare a master mix for the required number of

reactions. For each 30 µL reaction, combine:

3 µL of 10X Topo II Assay Buffer

1 µL of ATP solution (10 mM)

0.5 µL of supercoiled pBR322 DNA (1 µg/µL)

Water to a final volume of 26.7 µL per reaction.[1]

Aliquot the Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

Add Inhibitors:

Negative Control (No Inhibition): Add 0.3 µL of the solvent (e.g., DMSO) used to dissolve

the test compounds.

Positive Control (No Enzyme): Add 0.3 µL of solvent and 3 µL of Dilution Buffer instead of

the enzyme.

Test Samples: Add 0.3 µL of the test compound at various concentrations to the respective

tubes.

Add Enzyme: Add 3 µL of diluted Topoisomerase II enzyme (at the concentration determined

from the titration) to all tubes except the positive control. Gently mix.
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Incubation: Incubate the reactions at 37°C for 30 minutes.[1]

Stop the Reaction: Terminate the reaction by adding 30 µL of STEB and 30 µL of

chloroform/isoamyl alcohol (24:1). Vortex briefly (approx. 5 seconds).[1]

Phase Separation: Centrifuge the tubes for 2 minutes to separate the aqueous and organic

phases.

Agarose Gel Electrophoresis and Analysis
Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1X TAE buffer.

Load Samples: Carefully load 20 µL of the upper, aqueous (blue) phase from each reaction

tube into the wells of the agarose gel.[1]

Electrophoresis: Run the gel at approximately 85V for 2 hours or until there is good

separation between the supercoiled and relaxed DNA bands.[1]

Staining and Visualization:

Stain the gel with ethidium bromide (1 µg/mL in water) for 15 minutes.

Destain in water for 5-10 minutes.

Visualize the DNA bands using a UV transilluminator or a gel documentation system.[1]

Data Analysis:

Capture an image of the gel.

Quantify the intensity of the supercoiled DNA band in each lane using densitometry

software.

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-

inhibitor control.

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50

value.
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Troubleshooting
No relaxation in the negative control:

Check the activity of the enzyme. It may have degraded.

Ensure ATP was added to the reaction mix.

Verify the composition of the assay buffer.

Incomplete relaxation in the negative control:

Increase the amount of enzyme or the incubation time.

Smeared DNA bands:

Ensure proper handling to avoid nuclease contamination.

Check the quality of the plasmid DNA.

Precipitate formation:

Ensure all components are fully dissolved. Some inhibitors may have limited solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. inspiralis.com [inspiralis.com]

2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of
benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II
activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12393485?utm_src=pdf-custom-synthesis
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/17194596/
https://pubmed.ncbi.nlm.nih.gov/17194596/
https://pubmed.ncbi.nlm.nih.gov/23900272/
https://pubmed.ncbi.nlm.nih.gov/23900272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: DNA Relaxation Assay for
Topoisomerase II]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393485#dna-relaxation-assay-protocol-for-
topoisomerase-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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